(4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone
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Overview
Description
(4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone is a complex organic compound with a unique structure that combines a triazine ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Aniline Derivative: The 3-chloro-4-methylaniline is introduced through a nucleophilic substitution reaction with the triazine ring.
Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction with the triazine ring.
Formation of the Furyl Methanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and inhibition. Its structure suggests potential as an inhibitor of certain enzymes, which could be useful in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of (4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazine ring and aniline derivative may play key roles in binding to these targets, while the piperazine and furan rings may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-thienyl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-pyridyl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (4-{[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl}piperazino)(2-furyl)methanone lies in its combination of a triazine ring, a piperazine ring, and a furan ring. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H22ClN7O2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-[[4-amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H22ClN7O2/c1-13-4-5-14(11-15(13)21)23-20-25-17(24-19(22)26-20)12-27-6-8-28(9-7-27)18(29)16-3-2-10-30-16/h2-5,10-11H,6-9,12H2,1H3,(H3,22,23,24,25,26) |
InChI Key |
OCYBHIUJWNPFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
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